molecular formula C12H13Cl3O B3099013 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol CAS No. 134818-67-0

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

Cat. No.: B3099013
CAS No.: 134818-67-0
M. Wt: 279.6 g/mol
InChI Key: LGNKJFHEXZRYDM-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a chlorophenyl group, and multiple chlorine atoms. Its molecular formula is C11H12Cl3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chlorocyclopropane with 2-chlorobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further chlorination and reduction steps to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and phase transfer agents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as fungicides and herbicides

Mechanism of Action

The mechanism of action of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol is unique due to its combination of a cyclopropyl group, a chlorophenyl group, and multiple chlorine atoms. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications .

Properties

IUPAC Name

1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3O/c13-8-12(16,11(15)5-6-11)7-9-3-1-2-4-10(9)14/h1-4,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKJFHEXZRYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175976
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134818-67-0
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134818-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, 2-chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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